molecular formula C13H15BF2O4 B1399425 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1008119-07-0

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1399425
CAS No.: 1008119-07-0
M. Wt: 284.07 g/mol
InChI Key: OGQFSRYMVQGPRZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H15BF2O4 and its molecular weight is 284.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis and Crystal Structure of Boric Acid Ester Intermediates : The compounds, including 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are synthesized through a three-step substitution reaction. Their structures are confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, and the molecular structures are further calculated using density functional theory (DFT), revealing key physicochemical properties (Huang et al., 2021).

Molecular Structure and Vibrational Properties

  • Study of Molecular Structure and Vibrational Properties : This research focuses on the synthesis and structural characterization of compounds related to this compound. Spectroscopic methods and X-ray diffraction confirm the structures. DFT calculations are performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, providing insights into their vibrational properties (Wu et al., 2021).

Fluorescent Prochelators for Reactive Oxygen Species Detection

  • Development of Boronic Ester-based Fluorescent Prochelators : This study involves the development of boronic ester-based fluorescent prochelators sensitive to various transition metal ions, particularly in response to hydrogen peroxide. The research highlights their application in detecting reactive oxygen species and studying intracellular changes in metal concentration (Hyman & Franz, 2012).

Synthesis Techniques and Polyfluorene Derivatives

  • Synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes : The research explores the synthesis of arenes related to this compound through palladium-catalyzed borylation. This method is particularly effective for arylbromides bearing sulfonyl groups, offering new approaches for chemical synthesis (Takagi & Yamakawa, 2013).

Modification of Prochelators for Improved Stability

  • Improving Hydrolytic Stability of Boronic Ester-based Prochelators : This research evaluates modifications to improve the hydrolytic stability and efficiency of boronic ester-based prochelators. It particularly focuses on derivatives designed to protect cells from oxidative stress, highlighting their potential therapeutic applications (Wang & Franz, 2018).

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQFSRYMVQGPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726926
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008119-07-0
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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